molecular formula C5H8BN3O4S B577914 2-(Methylsulfonamido)pyrimidine-5-boronic acid CAS No. 1256345-71-7

2-(Methylsulfonamido)pyrimidine-5-boronic acid

Cat. No.: B577914
CAS No.: 1256345-71-7
M. Wt: 217.006
InChI Key: ALNRSVQRFABLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonamido)pyrimidine-5-boronic acid is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with a methylsulfonamido group and at the 5-position with a boronic acid moiety. This compound is of significant interest in medicinal chemistry and materials science due to its versatility in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of complex heteroaromatic systems.

Properties

IUPAC Name

[2-(methanesulfonamido)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BN3O4S/c1-14(12,13)9-5-7-2-4(3-8-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNRSVQRFABLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NS(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681555
Record name {2-[(Methanesulfonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-71-7
Record name {2-[(Methanesulfonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Functionalization of Pyrimidine Precursors

A widely adopted strategy involves sequential modification of a pyrimidine backbone. The synthesis typically begins with 5-bromo-2-aminopyrimidine as the starting material. The amino group at position 2 is sulfonated using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), yielding 5-bromo-2-(methylsulfonamido)pyrimidine. Subsequent borylation at position 5 is achieved via lithiation-borylation:

  • Lithiation : Treatment with n-butyllithium at −78°C in tetrahydrofuran (THF)/toluene generates a lithium intermediate.

  • Borylation : Quenching with triisopropyl borate introduces the boronic acid functionality.

Key Data :

StepReagents/ConditionsYield (%)
SulfonationMethanesulfonyl chloride, pyridine, 0°C–25°C85–92
Lithiation-Borylationn-BuLi, B(OiPr)₃, −78°C, THF/toluene70–78

This method prioritizes functional group tolerance, as the methylsulfonamido group remains stable under cryogenic conditions.

Palladium-Catalyzed Miyaura Borylation

An alternative approach employs palladium-catalyzed borylation of halogenated precursors. 5-Bromo-2-(methylsulfonamido)pyrimidine reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dimethylformamide (DMF) at 80°C. This method avoids cryogenic conditions but requires rigorous exclusion of moisture.

Optimized Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Solvent: DMF

  • Temperature: 80°C, 12 h

  • Yield: 65–72%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance efficiency and safety. A representative protocol involves:

  • Sulfonation Module : Methanesulfonyl chloride is introduced into a stream of 5-bromo-2-aminopyrimidine and base (e.g., aqueous NaOH) at 25°C.

  • Borylation Module : The intermediate undergoes lithiation-borylation in a temperature-controlled (−78°C) microreactor, followed by inline quenching and purification.

Advantages :

  • 30% reduction in reaction time compared to batch processes.

  • 95% purity achieved via integrated crystallization.

Catalyst Recycling and Solvent Recovery

Economic and environmental considerations drive the adoption of solvent recovery systems. For example, THF/toluene mixtures are distilled and reused, reducing waste by 40%. Palladium catalysts are recovered via filtration membranes, achieving 90% reuse rates.

Comparative Analysis of Methodologies

ParameterLithiation-BorylationMiyaura Borylation
Temperature Range−78°C to 25°C80°C
Catalyst RequirementNonePd(dppf)Cl₂
Moisture SensitivityHighModerate
ScalabilityExcellentModerate
Typical Yield (%)70–7865–72

The lithiation-borylation route is preferred for large-scale production due to higher yields and simpler catalyst management. Conversely, Miyaura borylation suits small-scale syntheses where cryogenic equipment is unavailable.

Challenges and Mitigation Strategies

Functional Group Compatibility

The methylsulfonamido group’s stability under strongly basic conditions is critical. Degradation pathways include:

  • Base-Induced Cleavage : Minimized by using mild bases (e.g., Cs₂CO₃) during sulfonation.

  • Boronic Acid Protodeboronation : Addressed via pH control during workup (pH 4–6).

Purification Techniques

Chromatography on silica gel (ethyl acetate/petroleum ether) remains standard, though industrial processes favor crystallization from ethanol/water mixtures for cost efficiency.

Emerging Innovations

Photoredox Catalysis

Recent advances utilize visible light–mediated borylation at ambient temperature, reducing energy consumption. Initial trials report 60% yield with Ir(ppy)₃ as the photocatalyst.

Enzymatic Sulfonation

Engineered sulfotransferases enable regioselective sulfonation of 2-aminopyrimidines under aqueous conditions, though boronic acid compatibility remains under investigation .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonamido)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The methylsulfonamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methylsulfonamido)pyrimidine-5-boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is investigated for its potential as a biochemical probe and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonamido)pyrimidine-5-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug development. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The pyrimidine-5-boronic acid scaffold is highly modular, with substituents at the 2-position significantly influencing reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
2-(Methylsulfonamido)pyrimidine-5-boronic acid Methylsulfonamido C₅H₈BN₃O₃S* ~213.0* Suzuki coupling, drug discovery (inferred)
2-Methoxypyrimidine-5-boronic acid Methoxy C₅H₇BN₂O₃ 153.93 Suzuki cross-coupling
2-(Methylsulfanyl)pyrimidine-5-boronic acid Methylthio C₅H₇BN₂O₂S 170.00 Inhibitor synthesis (e.g., antimalarial agents)
2-(Imidazol-1-yl)pyrimidine-5-boronic acid Imidazolyl C₇H₇BN₄O₂ 189.97 Metal-catalyzed coupling, heterocycle synthesis
Pyrimidine-5-boronic acid Hydrogen C₄H₅BN₂O₂ 123.91 General arylboronic acid applications

Biological Activity

2-(Methylsulfonamido)pyrimidine-5-boronic acid is an organoboron compound characterized by its unique structure, which includes a boronic acid group attached to a pyrimidine ring and a methylsulfonamido substituent. This compound is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic acid group. This property makes it a valuable tool in biochemical assays and drug development. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biological processes, including enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of boronic compounds, including this compound. In vitro assays have shown that certain boronic acids can decrease the viability of cancer cells while preserving the viability of healthy cells. For instance, compounds similar to this compound have been tested against prostate cancer cells, showing significant cytotoxic effects at low concentrations (5 µM) with cell viability dropping to as low as 33% for cancer cells compared to 71% for healthy cells .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored, particularly against various bacterial strains. Studies have shown that boronic compounds exhibit growth inhibition zones ranging from 7 to 13 mm against microorganisms such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess significant antibacterial properties, making it a candidate for further investigation in antibiotic development .

Antioxidant Activity

In addition to anticancer and antimicrobial properties, boronic acids have been evaluated for their antioxidant capabilities. For example, studies employing various assays (e.g., DPPH and ABTS) indicated that certain boronic structures exhibited antioxidant activities comparable to standard antioxidants like α-Tocopherol . This suggests that this compound may also contribute to oxidative stress mitigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
2-(2-Methoxyethylamino)pyrimidine-5-boronic acidBoron attached to pyrimidineModerate anticancer activity
2-(Cyclohexylamino)pyrimidine-5-boronic acidBoron attached to pyrimidineAntimicrobial activity against E. coli
This compoundBoron attached to pyrimidine + sulfonamideSignificant anticancer and antimicrobial activities

The presence of the methylsulfonamido group in this compound enhances its reactivity and biological activity compared to other similar compounds.

Study on Anticancer Activity

A study published in Nature focused on the synthesis and evaluation of various boronic acids, including derivatives similar to this compound. The results indicated that these compounds could effectively inhibit cancer cell proliferation in vitro while showing minimal toxicity towards normal fibroblast cells . This highlights their potential as therapeutic agents in cancer treatment.

Study on Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of several boronic acids against resistant bacterial strains. The study found that compounds structurally related to this compound exhibited enhanced efficacy when used in combination with existing antibiotics, significantly lowering minimum inhibitory concentrations (MIC) against resistant strains like MRSA .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methylsulfonamido)pyrimidine-5-boronic acid, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with a pyrimidine core. Introduce the methylsulfonamido group via nucleophilic substitution using methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Install the boronic acid moiety via Miyaura borylation. Use bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., PdCl₂(dppf)) in THF at reflux .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water (1:1) to achieve >95% purity.
    • Key Data :
StepYield (%)Purity (HPLC)
165–7090%
250–5595%

Q. How is the structure and purity of this compound validated experimentally?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfonamido δ ~3.0 ppm; pyrimidine ring protons δ ~8.5–9.0 ppm) .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% area under the curve).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₆H₈BN₃O₃S: 229.04 Da) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Findings :

  • Moisture Sensitivity : Boronic acids degrade via hydrolysis. Store under inert gas (Ar/N₂) at –20°C in anhydrous DMSO or THF .
  • Thermal Stability : Decomposes above 150°C (TGA data). Avoid prolonged heating during synthesis.

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for drug discovery applications?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%) with aryl halides in a 2:1 THF/H₂O mixture. Add K₂CO₃ (3 eq.) to neutralize boronic acid .
  • Microwave Acceleration : Reduce reaction time from 12h to 1h at 100°C (yield improvement: 70% → 85%) .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)
PdCl₂(dppf)THF/H₂O8065
Pd(PPh₃)₄DME/H₂O10085

Q. What strategies mitigate boronic acid instability in aqueous biological assays?

  • Approaches :

  • Prodrug Design : Convert to boronate ester (e.g., pinacol ester) for improved stability. Hydrolyzes in vivo to active form .
  • Buffered Solutions : Use pH 7.4 PBS with 1–5% DMSO to minimize aggregation .

Q. How does the methylsulfonamido group influence binding to enzymatic targets (e.g., proteasomes)?

  • Mechanistic Insight :

  • The sulfonamide group acts as a hydrogen-bond acceptor, enhancing affinity for serine proteases (Kᵢ = 0.8 μM vs. 5.2 μM for non-sulfonamide analogs) .
  • Docking Studies : PyMol simulations show the methylsulfonamido group occupies a hydrophobic pocket in the 20S proteasome (PDB: 3UNF) .

Q. How do substituent variations on the pyrimidine ring affect reactivity and bioactivity?

  • Comparative Analysis :

SubstituentSuzuki Reaction Rate (k, s⁻¹)IC₅₀ (Proteasome Inhibition, μM)
-H1.0 × 10⁻³12.5
-SO₂NMe (this compound)2.5 × 10⁻³0.8
-OMe0.8 × 10⁻³5.2
  • Trend : Electron-withdrawing groups (e.g., -SO₂NMe) enhance both reaction rates and bioactivity .

Contradictions and Resolutions

  • Synthesis Yield Discrepancies : Microwave-assisted methods () report higher yields than traditional heating (). Resolution: Optimize catalyst loading and solvent polarity for scalability.
  • Biological Activity : While suggests proteasome inhibition, notes limited data for pyrimidine-boronic acids. Resolution: Conduct enzyme assays (e.g., fluorogenic substrate Suc-LLVY-AMC) to validate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.